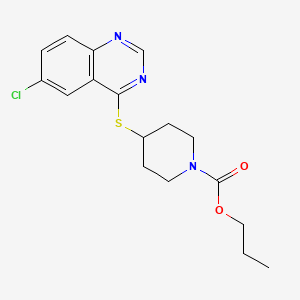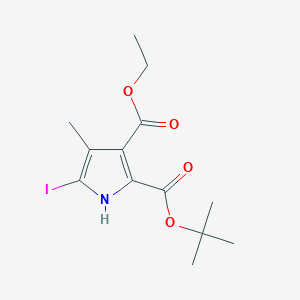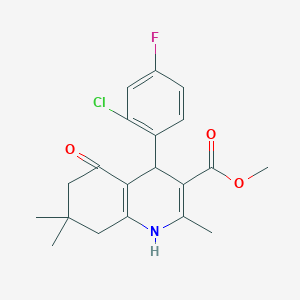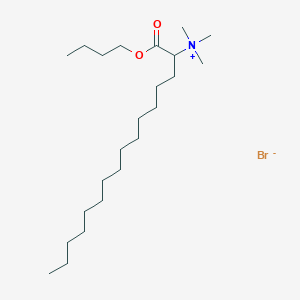
4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine is a heterocyclic compound that features a phthalazine core substituted with a 4-chlorophenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with methylhydrazine, followed by cyclization to form the dihydrophthalazine ring .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine-1,4-dione derivatives, while substitution reactions can produce a variety of functionalized phthalazines .
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 4-(4-Chlorophenyl)-2-methylphthalazine
- 4-(4-Bromophenyl)-2-methyl-1,2-dihydrophthalazine
- 4-(4-Chlorophenyl)-2,3-dihydrophthalazine
These compounds share structural similarities but may exhibit different reactivity and biological activities due to variations in their substituents.
Propiedades
Número CAS |
20072-48-4 |
|---|---|
Fórmula molecular |
C15H13ClN2 |
Peso molecular |
256.73 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-2-methyl-1H-phthalazine |
InChI |
InChI=1S/C15H13ClN2/c1-18-10-12-4-2-3-5-14(12)15(17-18)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3 |
Clave InChI |
UJZBEVAMULPBFA-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanamine, N-[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B11946791.png)












